Sanguilutine pseudobase
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Overview
Description
Sanguilutine pseudobase is a quaternary benzo[c]phenanthridine alkaloid, a class of compounds known for their diverse biological activities. These alkaloids are secondary metabolites found in certain plant families, including Papaveraceae, Rutaceae, and Ranunculaceae . This compound is derived from the parent compound sanguilutine, which is known for its potential therapeutic properties, including antitumor, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanguilutine pseudobase can be synthesized from its parent compound, sanguilutine, through a series of chemical transformations. One common method involves the regioselective cleavage of the C(6)-N bond in the pentamethoxyprotoberberine precursor, followed by recombination at the original C(6) and C(13) positions . This biomimetic route allows for the efficient synthesis of sanguilutine and its derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of sanguilutine from plant sources, followed by chemical modification to obtain the pseudobase form. The extraction process often utilizes solvents such as methanol or ethanol to isolate the alkaloid from plant material . Subsequent chemical reactions, including hydrolysis and alkylation, are employed to convert sanguilutine into its pseudobase form .
Chemical Reactions Analysis
Types of Reactions: Sanguilutine pseudobase undergoes various chemical reactions, including oxidation, reduction, and substitution. This reversible, pH-dependent equilibrium between the quaternary cation and the alkanolamine form is a key characteristic of this compound .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include hydroxide ions (OH⁻) for the formation of the pseudobase and various oxidizing and reducing agents for other transformations . Reaction conditions often involve specific pH levels and temperatures to facilitate the desired chemical changes .
Major Products Formed: The major products formed from the reactions of this compound include its hydroxy derivatives and other substituted forms, depending on the specific reagents and conditions used . These products retain the core benzo[c]phenanthridine structure, with modifications at various positions on the molecule .
Scientific Research Applications
Sanguilutine pseudobase has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a model compound for studying the reactivity and transformations of benzo[c]phenanthridine alkaloids . In biology and medicine, this compound is investigated for its potential therapeutic effects, including its ability to induce apoptosis in cancer cells and its antimicrobial properties . Additionally, it has applications in the development of environmentally friendly agrochemicals and livestock food supplements .
Mechanism of Action
The mechanism of action of sanguilutine pseudobase involves its interaction with various molecular targets and pathways. One key mechanism is the induction of apoptosis in cancer cells, which is mediated by the compound’s ability to decrease mitochondrial membrane potential and inhibit antiapoptotic proteins such as BCL-XL and myeloid cell leukemia protein 1 (Mcl-1) . This compound also interferes with nerve impulse transmission by inhibiting choline acetyltransferase activity and hindering nicotinergic, muscarinergic, and serotonin-2 receptors .
Comparison with Similar Compounds
Sanguilutine pseudobase is part of a group of quaternary benzo[c]phenanthridine alkaloids, which includes compounds such as sanguinarine, chelerythrine, sanguirubine, and chelirubine . These compounds share a similar core structure but differ in their substituents and specific biological activities . This compound is unique in its specific substitution pattern and its ability to form a pseudobase in alkaline conditions . This property distinguishes it from other related alkaloids and contributes to its distinct biological effects .
Similar Compounds
- Sanguinarine
- Chelerythrine
- Sanguirubine
- Chelirubine
- Macarpine
Properties
CAS No. |
4922-45-6 |
---|---|
Molecular Formula |
C23H23NO6 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-6-one |
InChI |
InChI=1S/C23H23NO6/c1-24-21-13(8-7-12-9-15(26-2)16(27-3)10-14(12)21)19-17(28-4)11-18(29-5)22(30-6)20(19)23(24)25/h7-11H,1-6H3 |
InChI Key |
MPXWNNCONPUOGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC3=CC(=C(C=C32)OC)OC)C4=C(C1=O)C(=C(C=C4OC)OC)OC |
Origin of Product |
United States |
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